3-Oxocyclobutyl pivalate

Catalog No.
S867487
CAS No.
1071194-23-4
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxocyclobutyl pivalate

CAS Number

1071194-23-4

Product Name

3-Oxocyclobutyl pivalate

IUPAC Name

(3-oxocyclobutyl) 2,2-dimethylpropanoate

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h7H,4-5H2,1-3H3

InChI Key

QPYSQIQZVJMPGH-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1CC(=O)C1

Canonical SMILES

CC(C)(C)C(=O)OC1CC(=O)C1

3-Oxocyclobutyl pivalate is an organic compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol. It features a cyclobutyl ring substituted with a keto group (3-oxo) and is esterified with pivalic acid. The structure of this compound includes a four-membered cyclobutane ring, which contributes to its unique properties and reactivity. Its chemical identity is further established by its CAS number, 1071194-23-4, and it is recognized in various chemical databases such as PubChem and Ambeed .

Typical of esters and ketones:

  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 3-oxocyclobutanol and pivalic acid.
  • Reduction: It can be reduced using sodium tetrahydroborate in ethanol, resulting in the formation of alcohol derivatives.
  • Acylation: The compound can also participate in nucleophilic acyl substitution reactions, where it reacts with nucleophiles such as amines to form amides.

The synthesis of 3-oxocyclobutyl pivalate can be achieved through various methods:

  • Direct Esterification: This involves the reaction of pivalic acid with 3-oxocyclobutanol under acidic conditions.
  • Reduction of Ketones: As noted, the reduction of 3-oxocyclobutyl 2,2-dimethylpropanoate using sodium tetrahydroborate in ethanol at low temperatures can yield this compound.
  • Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions involving pivaloyl chloride and cyclobutanol derivatives.

3-Oxocyclobutyl pivalate has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis due to its unique structural characteristics.
  • Chemical Research: It serves as an intermediate in organic synthesis, particularly in developing new compounds with desired biological activities.
  • Material Science: Its properties may be explored for use in polymer chemistry or as a plasticizer.

Similar compounds include:

  • Pivalic Acid (2,2-Dimethylpropanoic Acid):
    • Structure: Simple carboxylic acid.
    • Unique Feature: Acts as a precursor for many esters.
  • Cyclobutanol:
    • Structure: Alcohol derivative of cyclobutane.
    • Unique Feature: Provides different reactivity patterns compared to ketones.
  • Cyclopentanone:
    • Structure: Five-membered cyclic ketone.
    • Unique Feature: Exhibits different ring strain and reactivity due to larger ring size.
  • Pivaloyl Chloride:
    • Structure: Acid chloride derivative of pivalic acid.
    • Unique Feature: Highly reactive towards nucleophiles compared to esters.

Comparison Table

CompoundStructure TypeUnique Features
3-Oxocyclobutyl PivalateEster/KetoneCyclobutane ring with keto group
Pivalic AcidCarboxylic AcidPrecursor for various esters
CyclobutanolAlcoholDifferent reactivity compared to ketones
CyclopentanoneKetoneLarger ring size affects strain and reactivity
Pivaloyl ChlorideAcid ChlorideHighly reactive towards nucleophiles

XLogP3

1

Dates

Modify: 2023-08-16

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